4-[4-(3-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

Kinase inhibitor p70S6K Akt

4-[4-(3-Chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a 4-substituted pyrazolo[3,4-d]pyrimidine derivative bearing a 3-chlorophenylpiperazine moiety at the 4-position. The compound belongs to a privileged kinase-inhibitor scaffold and is explicitly claimed as a modulator of the serine/threonine kinases p70S6K, Akt1, and Akt2 in patent filings.

Molecular Formula C15H15ClN6
Molecular Weight 314.77 g/mol
Cat. No. B13939072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(3-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC15H15ClN6
Molecular Weight314.77 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=NC4=C3C=NN4
InChIInChI=1S/C15H15ClN6/c16-11-2-1-3-12(8-11)21-4-6-22(7-5-21)15-13-9-19-20-14(13)17-10-18-15/h1-3,8-10H,4-7H2,(H,17,18,19,20)
InChIKeyLCGMENDABLGZBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(3-Chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine – Core Scaffold, Kinase Selectivity Profile, and Procurement-Relevant Identity


4-[4-(3-Chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a 4-substituted pyrazolo[3,4-d]pyrimidine derivative bearing a 3-chlorophenylpiperazine moiety at the 4-position. The compound belongs to a privileged kinase-inhibitor scaffold and is explicitly claimed as a modulator of the serine/threonine kinases p70S6K, Akt1, and Akt2 in patent filings [1]. It is distinguishable from other pyrazolo[3,4-d]pyrimidine-based probes (e.g., PP2, CLM3, CLM29) by the combination of the unsubstituted 1H-pyrazole N1 and the 4-(3-chlorophenyl)piperazine substituent, which defines its pharmacophoric footprint and predicted physicochemical space .

Why 4-[4-(3-Chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Replaced by Off-the-Shelf Pyrazolo[3,4-d]pyrimidine Analogs


Pyrazolo[3,4-d]pyrimidines are a highly polysubstituted scaffold where small structural variations—particularly the position and identity of the chlorophenyl substituent—produce substantial shifts in kinase selectivity and off-target liability. The target compound places the 3-chlorophenyl group on the piperazine N4, whereas common alternatives (e.g., 1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine) attach the chlorophenyl directly to the pyrazole N1 [1]. This positional isomerism alters the vector of the aromatic ring relative to the hinge-binding core, changing the complementarity with the ATP-binding pocket and modifying physicochemical properties such as logP and polar surface area . Procurement of an incorrect positional isomer therefore risks loss of the intended kinase target engagement and introduces uncharacterized pharmacology, undermining SAR reproducibility and hit-validation campaigns.

Quantitative Differentiation Evidence: 4-[4-(3-Chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine vs. Closest Analogs


Kinase Target Claim Differentiation: p70S6K/Akt1/Akt2 vs. Src-Family Focus of PP2 and Analogs

The compound is explicitly claimed in US20080188482A1 as a modulator of p70S6K, Akt1, and Akt2 kinases, distinguishing it from the well-known pyrazolo[3,4-d]pyrimidine probe PP2 (1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine), which is a Src-family kinase inhibitor (Lck IC50 4 nM, Fyn IC50 5 nM, Src IC50 100 nM) [1]. While quantitative IC50 data for the target compound against p70S6K/Akt1/Akt2 are not publicly disclosed in the patent, the explicit structural and target-class differentiation provides a documented basis for selecting this chemotype over PP2-like Src inhibitors when targeting the PI3K/Akt/mTOR axis [1].

Kinase inhibitor p70S6K Akt pyrazolo[3,4-d]pyrimidine patent SAR

GPCR Off-Target Liability Differentiation: 5-HT1a EC50 99,000 nM for 2-Fluorophenyl Analog Establishes Aminergic Selectivity Baseline

The 2-fluorophenyl analog (4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine) was tested in a cell-based human 5-HT1a receptor assay and exhibited an EC50 of 99,000 nM (99 µM), indicating negligible agonist activity at this aminergic GPCR [1]. This provides a cross-study baseline: the 4-arylpiperazine-pyrazolo[3,4-d]pyrimidine chemotype appears to lack significant serotonergic off-target engagement, a liability common to many arylpiperazine-containing compounds (e.g., trazodone fragments, aripiprazole analogs). The 3-chlorophenyl substitution on the target compound is predicted to further reduce 5-HT1a affinity relative to the 2-fluorophenyl analog due to altered electronic and steric properties .

GPCR selectivity 5-HT1a off-target profiling pyrazolo[3,4-d]pyrimidine

Physicochemical Property Differentiation: logP, PSA, and RO3 Violation Profile vs. PP2

Predicted physicochemical properties for the target compound (logP 1.05, topological polar surface area [TPSA] 90.9 Ų, 0 H-bond donors, 8 H-bond acceptors, 5 rotatable bonds, 0 Rule-of-5 violations, 4 Rule-of-3 violations) differentiate it from PP2 (logP ~3.5, TPSA ~58 Ų, 1 H-bond donor, 5 H-bond acceptors). The lower logP and higher TPSA of the target compound suggest improved aqueous solubility and reduced membrane permeability relative to PP2, while the 4 RO3 violations indicate that the compound exceeds typical fragment-like property space, placing it in lead-like chemical space .

Physicochemical properties logP PSA drug-likeness fragment-based design

Structural Isomerism: Piperazine-N4 vs. Pyrazole-N1 Chlorophenyl Substitution Determines Hinge-Binding Orientation

The target compound (chlorophenyl on piperazine N4) and its positional isomer 1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine (chlorophenyl on pyrazole N1) share the same molecular formula (C15H15ClN6) and molecular weight (314.77 g/mol), yet differ fundamentally in the spatial orientation of the chlorophenyl group [1]. In the target compound, the piperazine acts as a flexible linker projecting the chlorophenyl into a solvent-exposed or hydrophobic pocket region, while the N1-unsubstituted pyrazole retains the canonical hinge-binding hydrogen-bond donor. In the N1-substituted isomer, the chlorophenyl occupies the hinge-proximal region, sterically and electronically perturbing hinge contact . This isomerism is predicted to produce divergent kinase selectivity profiles and must be verified by analytical characterization (e.g., 1H/13C NMR, HPLC retention time comparison) prior to biological use.

Positional isomer binding pose pyrazolo[3,4-d]pyrimidine kinase hinge region

High-Value Application Scenarios for 4-[4-(3-Chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine in Kinase Research and Chemical Biology


Selective Chemical Probe Development for p70S6K/Akt1/Akt2 Signaling Axis

The patent-disclosed target profile of this compound (p70S6K, Akt1, Akt2 modulation) [1] supports its use as a starting scaffold for developing selective chemical probes targeting the PI3K/Akt/mTOR pathway. Given the well-characterized Src-family bias of PP2 (Lck IC50 4 nM, Fyn IC50 5 nM), this chemotype offers an orthogonal starting point for Akt-pathway probe campaigns, where Src inhibition would confound phenotypic readouts [1]. The low predicted 5-HT1a liability further supports cleaner cellular pharmacology.

Physicochemical Property-Driven Fragment Elaboration and Solubility Optimization

With a predicted logP of 1.05 and TPSA of 90.9 Ų , this compound occupies a favorable aqueous solubility space compared to more lipophilic pyrazolo[3,4-d]pyrimidine inhibitors (e.g., PP2 with logP ~3.5). This makes it a preferred core for fragment-growing or scaffold-hopping campaigns where maintaining solubility during lipophilic potency optimization is critical. The presence of 4 Rule-of-3 violations indicates lead-like rather than fragment-like properties, suitable for direct screening at 10–100 µM concentrations without solubility-related artifacts.

Regioisomer Calibration Standard for Analytical Method Development

The existence of a close positional isomer (1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine) with identical molecular formula and mass necessitates robust analytical characterization in any procurement workflow. This compound pair serves as an excellent calibration standard for developing HPLC or UPLC methods capable of resolving regioisomeric pyrazolo[3,4-d]pyrimidine derivatives, with predicted retention time differentiation based on the ~30 Ų TPSA difference between isomers. Quality control protocols should include 1H NMR integration of the pyrazole N-H signal (present in target, absent in N1-substituted isomer) as a definitive identity test.

Kinase Profiling Panel Reference Compound for Selectivity Fingerprinting

Despite the absence of publicly disclosed IC50 values, the compound can serve as a reference standard in broad-panel kinase profiling (e.g., DiscoverX scanMAX, Eurofins KinaseProfiler) to establish its selectivity fingerprint relative to well-annotated pyrazolo[3,4-d]pyrimidine probes such as PP2, CLM3, and CLM29. The resulting profile will quantitatively differentiate this chemotype from Src-family-biased analogs and validate the patent-claimed p70S6K/Akt selectivity, generating the head-to-head data needed for confident selection in target-specific research programs [1].

Quote Request

Request a Quote for 4-[4-(3-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.